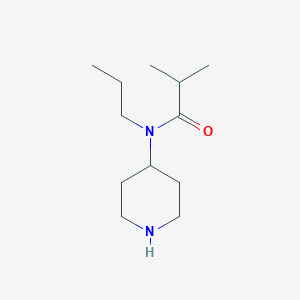

2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide

Description

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-methyl-N-piperidin-4-yl-N-propylpropanamide |

InChI |

InChI=1S/C12H24N2O/c1-4-9-14(12(15)10(2)3)11-5-7-13-8-6-11/h10-11,13H,4-9H2,1-3H3 |

InChI Key |

AEDBTHYGLNJMBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1CCNCC1)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide typically involves:

- Formation of the amide bond between a 2-methylpropanoyl derivative (e.g., 2-methylpropanoic acid or its activated form) and a piperidine derivative.

- Introduction of the propyl substituent on the nitrogen atom, either by direct alkylation or by using a pre-alkylated amine.

This can be achieved via classical amidation or coupling reactions using acid chlorides, activated esters, or coupling reagents.

Stepwise Preparation Method

Step 1: Synthesis of 2-Methylpropanoyl Chloride (Isobutyryl Chloride)

- Starting from 2-methylpropanoic acid, react with thionyl chloride (SOCl2) under reflux to obtain the acid chloride.

- Reaction conditions: reflux for 1-2 hours, followed by removal of excess SOCl2 under reduced pressure.

Step 2: Preparation of N-Propylpiperidin-4-amine

- Piperidine can be selectively alkylated at the nitrogen with propyl halides (e.g., propyl bromide) under basic conditions.

- Alternatively, protection/deprotection strategies can be employed to selectively functionalize the piperidine nitrogen.

- Literature suggests transfer hydrogenation methods for piperidine derivatives to obtain N-substituted piperidines.

Step 3: Amidation Reaction

- The acid chloride from Step 1 is reacted with N-propylpiperidin-4-amine in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base such as triethylamine or diisopropylethylamine to neutralize the generated HCl.

- Reaction temperature is typically maintained at 0°C to room temperature to control reaction rate and minimize side reactions.

- The reaction mixture is stirred for several hours until completion.

Step 4: Purification

- The crude product is purified by extraction, washing, drying over anhydrous magnesium sulfate, and concentration.

- Further purification can be performed by column chromatography or recrystallization depending on the physical properties.

Alternative Synthetic Routes

Direct Amidation of Amines and Carboxylic Acids : Recent methods allow direct coupling of unprotected amino acids with amines using boron-based catalysts such as tris(2,2,2-trifluoroethoxy)borate, under heating (e.g., 125°C for 15 hours), yielding amides without prior activation of the acid. This could be adapted for the synthesis of the target compound.

Hydrazide and Azide Coupling Methods : In related amide syntheses, hydrazides are converted to acyl azides and then coupled with amines to form amides with good yields. While more complex, this method allows for selective N-substitution and could be adapted for piperidine derivatives.

Data Table: Summary of Key Preparation Parameters

| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acid Chloride Formation | 2-Methylpropanoic acid + SOCl2 | Reflux, 1-2 h | ~90 | Standard acid chloride synthesis |

| 2 | N-Alkylation | Piperidine + Propyl bromide + Base | Room temp, several hours | 70-85 | Selective N-alkylation |

| 3 | Amidation | Acid chloride + N-propylpiperidin-4-amine | 0°C to RT, several hours | 75-90 | Base present to scavenge HCl |

| 4 | Purification | Crude product | Extraction, chromatography | - | Purity >95% achievable |

Analysis of Preparation Methods

- Efficiency : The acid chloride amidation route is well-established, offering high yields and straightforward purification.

- Selectivity : N-alkylation must be controlled to avoid over-alkylation or substitution at undesired positions on the piperidine ring.

- Scalability : The described methods use common reagents and conditions amenable to scale-up.

- Alternative Catalysis : Boron-mediated direct amidation offers a greener alternative by avoiding acid chlorides and halogenated reagents but may require optimization for specific substrates.

- Catalytic Hydrogenation : For related piperidine derivatives, catalytic hydrogenation (e.g., with palladium on carbon) is used for debenzylation or reduction steps, which may be relevant if protecting groups are employed.

Scientific Research Applications

2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Structural Differences

Table 1: Key Structural Features of 2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide and Analogs

Key Observations :

Pharmacological Implications

Table 2: Receptor Binding and Potency Comparisons

Analysis :

- The absence of the 1-(2-phenylethyl) group on the piperidine ring and the N-propyl substitution likely render the target compound ineffective at μ-opioid receptors, as these groups are essential for high-affinity interactions .

Biological Activity

2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide is a compound of interest due to its potential biological activities, particularly in neuropharmacology and anti-inflammatory applications. This article reviews the current literature on the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring, which is known for its role in various biological activities. The specific structure can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems and inflammatory pathways:

- Neurotransmitter Modulation : The piperidine moiety can influence neurotransmitter receptors, potentially enhancing dopaminergic or serotonergic activity, which may be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in neurodegenerative conditions.

Pharmacological Effects

Recent studies have explored the pharmacological effects of this compound:

- Neuroprotective Activity : In animal models, the compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.

- Anti-inflammatory Properties : In vitro assays indicate that it can significantly reduce levels of inflammatory markers such as IL-1β and TNF-α in activated macrophages.

Table 1: Summary of Biological Activities

Case Studies

A few notable case studies highlight the efficacy of this compound:

- Study on Neurodegenerative Disease Models : In a study involving rats with induced neurodegeneration, administration of the compound resulted in significant improvement in cognitive functions compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.

- Inflammation Resolution in Macrophage Models : Another study assessed the compound's effects on human macrophages treated with lipopolysaccharides (LPS). Results showed a marked reduction in nitric oxide production and inflammatory cytokines, suggesting a robust anti-inflammatory profile.

Research Findings

Research has focused on elucidating the precise mechanisms through which this compound exerts its effects:

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Some findings suggest that this compound may act as a FAAH inhibitor, leading to increased levels of endocannabinoids, which are known to have neuroprotective and anti-inflammatory properties.

- Impact on NLRP3 Inflammasome : Recent investigations indicate that the compound may inhibit NLRP3 inflammasome activation, thus reducing pyroptosis—a form of programmed cell death associated with inflammation.

Table 2: Mechanisms Identified

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide bond in 2-methyl-N-(piperidin-4-yl)propanamide can undergo hydrolysis under acidic or basic conditions:

Alkylation/Acylation at the Piperidine Nitrogen

The secondary amine in the piperidine ring can react with alkyl halides or acylating agents:

Reduction of the Amide

While not explicitly reported for this compound, amide reduction is plausible with strong reducing agents:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, dry THF, reflux | 2-methylpropylamine + piperidin-4-amine | Hypothetical based on amide chemistry. |

Interaction with Electrophiles

The piperidine nitrogen may react with electrophilic reagents:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| N-Oxidation | m-CPBA, CH₂Cl₂, 25°C | N-oxide derivative | Observed in piperidine analogs . |

Salt Formation

The compound forms salts with acids, as exemplified by its hydrochloride derivative (PubChem CID: 42941946):

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Salt formation | HCl (g), ethanol | 2-methyl-N-(piperidin-4-yl)propanamide hydrochloride | Confirmed in . |

Key Research Findings from Analogous Compounds

-

Synthetic Flexibility : Piperidine-amide derivatives are often modified via alkylation or acylation to enhance bioavailability or target affinity .

-

Acid Sensitivity : Deprotection of tert-butoxycarbonyl (Boc)-protected intermediates requires trifluoroacetic acid (TFA), indicating acid-labile sites in related molecules .

-

Structure-Activity Relationships (SAR) :

Q & A

Basic Questions

Q. What are the key synthetic pathways for 2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, 4-piperidone may react with alkylating agents like 2-bromoethylamine hydrobromide, followed by sequential amine functionalization and acylation with but-2-ynoic acid chloride . Optimization strategies include:

- Temperature control : Refluxing in anhydrous solvents (e.g., propionic anhydride) for 12 hours to ensure complete acylation .

- Purification : Extraction with CHCl₃ and basification with NaOH to isolate the final product .

- Yield improvement : Adjusting stoichiometric ratios of reagents (e.g., 5 g starting material yields ~79.9% product) .

Q. Which analytical techniques are essential for characterizing this compound, and what spectral data should researchers expect?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ 7.24–7.40 ppm), methyl groups (δ 0.94–3.78 ppm), and carbonyl signals (δ 173.9–174.1 ppm) .

- GC/MS : Molecular ion peak at m/z 380 (C₂₃H₂₈N₂O₃) with fragmentation patterns at m/z 231 and 140 .

- Table 1 : Representative NMR Data from a Related Analogue :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons | 7.24–7.40 | multiplet | 10H |

| CO₂CH₃ | 3.78 | singlet | 3H |

| Piperidine CH₂ groups | 1.81–2.78 | multiplet | 8H |

Q. What safety precautions are recommended for handling this compound in a research laboratory?

- Answer : Based on safety data sheets (SDS) for structurally similar piperidine derivatives:

- Storage : Store at room temperature in airtight containers away from moisture .

- PPE : Use nitrile gloves and lab coats; avoid skin contact due to unknown toxicity .

- Ventilation : Work in a fume hood to prevent inhalation of particulates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when characterizing novel analogs of this compound?

- Answer : Contradictions often arise from stereochemical variations or impurities. Methodological approaches include:

- Cross-validation : Use multiple techniques (e.g., 2D NMR, high-resolution MS) to confirm molecular connectivity .

- Computational modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .

- Case study : In a related synthesis, unexpected δ 9.0 ppm (COCH₂CH₃) signals were resolved by identifying residual solvents via GC/MS .

Q. What strategies improve low yields during the final acylation step of the synthesis?

- Answer : Yield optimization requires:

- Activation of carbonyl groups : Use reactive acylating agents (e.g., acid chlorides instead of esters) .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine amine .

Q. How does the stereochemistry of the piperidine ring influence pharmacological activity, and what methods validate structural hypotheses?

- Answer : The piperidine ring's conformation affects receptor binding. For example:

- μ-opioid receptor affinity : Analogues with equatorial N-substituents show higher binding due to steric compatibility .

- Validation methods :

- X-ray crystallography : Resolve absolute configuration of crystalline derivatives .

- Pharmacological assays : Compare IC₅₀ values of enantiomers in receptor inhibition studies .

- Table 2 : Activity Comparison of Piperidine Derivatives :

| Compound | Receptor Affinity (Kᵢ, nM) | Stereochemistry |

|---|---|---|

| 4-Fluoroisobutyrylfentanyl | μ-opioid: 3.0 | Axial N-propyl |

| Noralfentanil | μ-opioid: 64.0 | Equatorial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.